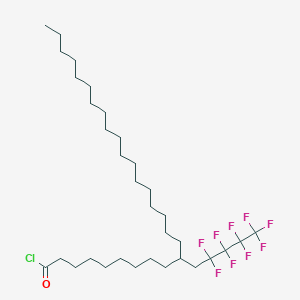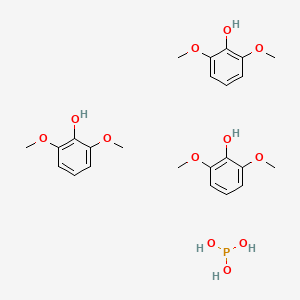
2,6-Dimethoxyphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxyphenol;phosphorous acid is a compound that combines the properties of both 2,6-dimethoxyphenol and phosphorous acid. 2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound commonly found in the pyrolysis products of lignin. Phosphorous acid, on the other hand, is an inorganic compound with the formula H₃PO₃. This combination of organic and inorganic components makes the compound unique and versatile in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxyphenol typically involves the etherification of pyrogallic acid with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide . This method is advantageous due to its high yield and purity, as well as its simplicity in post-treatment.
Industrial Production Methods
Industrial production of 2,6-dimethoxyphenol often employs continuous production methods using microreactors. These reactors enhance mass and heat transfer performance, improve process safety, and allow for efficient and green production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as laccase, leading to the formation of dimers with higher antioxidant capacity.
Reduction: Involves the reduction of its odor when used in industrial applications.
Substitution: Catalytic cleavage of the C-O bond can lead to the formation of other methoxy-substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include laccase, hydrogen peroxide, and various mediators such as ABTS and TEMPO . Reaction conditions often involve aqueous-organic media or biphasic systems to enhance reaction efficiency .
Major Products
Major products formed from these reactions include dimers with enhanced antioxidant properties and other methoxy-substituted phenolic compounds .
Scientific Research Applications
2,6-Dimethoxyphenol;phosphorous acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dimethoxyphenol involves its oxidation by enzymes such as laccase, leading to the formation of reactive radicals. These radicals can undergo various coupling reactions to form dimers, oligomers, or polymers . The molecular targets include phenolic substrates, and the pathways involve electron transfer and radical formation .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Another methoxy-substituted phenol with similar properties.
2-Methoxy-4-vinylphenol: A related compound used in similar applications.
Sinapyl alcohol: A phenolic compound with comparable antioxidant properties.
Uniqueness
2,6-Dimethoxyphenol stands out due to its high oxidation potential and versatility in various enzymatic reactions. Its ability to form dimers with enhanced antioxidant capacity makes it unique among similar compounds .
Properties
CAS No. |
391684-14-3 |
|---|---|
Molecular Formula |
C24H33O12P |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2,6-dimethoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C8H10O3.H3O3P/c3*1-10-6-4-3-5-7(11-2)8(6)9;1-4(2)3/h3*3-5,9H,1-2H3;1-3H |
InChI Key |
UJHFCDIWBCJOHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


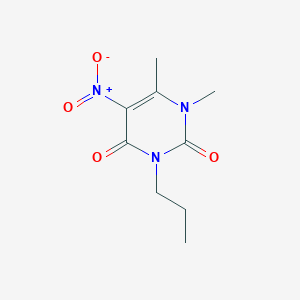
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
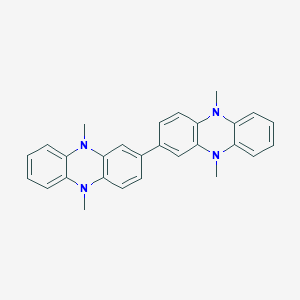
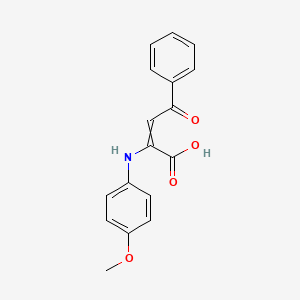
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

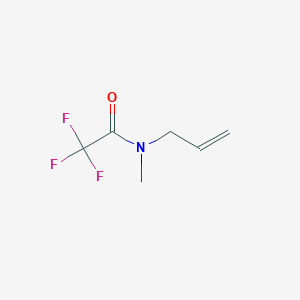
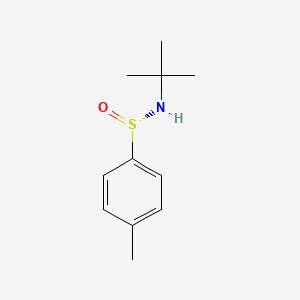
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
